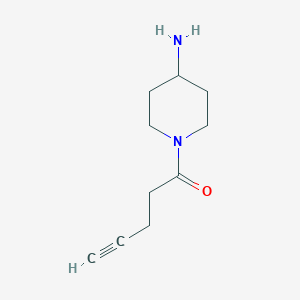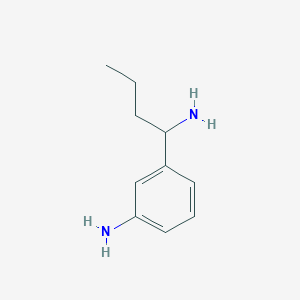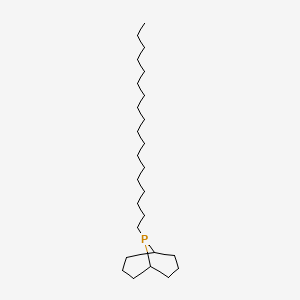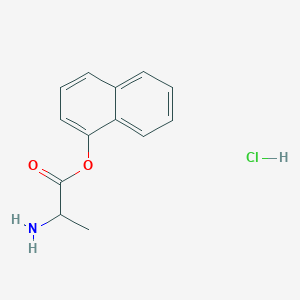
1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one is a chemical compound with the molecular formula C10H16N2O It contains a piperidine ring substituted with an amino group and a pentynone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)pent-4-yn-1-one: Similar structure but lacks the amino group.
1-(4-Aminopiperidin-1-yl)ethan-1-one: Contains a shorter alkyl chain.
1-(3-Hydroxypropyl)-4-piperidinamine: Contains a hydroxy group instead of the pentynone chain.
Uniqueness
1-(4-Aminopiperidin-1-yl)pent-4-yn-1-one is unique due to its specific combination of a piperidine ring, amino group, and pentynone chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(4-aminopiperidin-1-yl)pent-4-yn-1-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-10(13)12-7-5-9(11)6-8-12/h1,9H,3-8,11H2 |
InChI Key |
ZQPQJNMOMIWDJF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC(=O)N1CCC(CC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)




![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)


![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)


![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)
![Ethyl 2-[(2-bromophenyl)sulfanyl]benzoate](/img/structure/B12066238.png)

